(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the trifluoropropyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[421]nonan-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of drug discovery. Researchers investigate its potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including neurological disorders and cancers.
Industry
Industrially, (1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
2,2’-Bipyridyl: A bidentate ligand used in transition metal catalysis and other inorganic syntheses.
Uniqueness
(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one stands out due to its unique bicyclic structure and the presence of a trifluoropropyl group. These features confer specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject of scientific research.
Properties
IUPAC Name |
(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)5-3-9-4-6-18-13(20-9)21-10-1-2-11(21)8-19-12(22)7-10/h4,6,10-11H,1-3,5,7-8H2,(H,19,22)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMXCARWZNXWSR-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2C3=NC=CC(=N3)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1N2C3=NC=CC(=N3)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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